molecular formula C10H13BClNO2 B2940935 [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid CAS No. 2377605-66-6

[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid

Cat. No.: B2940935
CAS No.: 2377605-66-6
M. Wt: 225.48
InChI Key: KEXPBXMZJWYKDL-UHFFFAOYSA-N
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Description

[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an aqueous or organic solvent.

    Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Aqueous or organic solvents like ethanol or toluene.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters and Boranes: Formed through oxidation and reduction reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology and Medicine:

    Drug Development:

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of [4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the chlorine and pyrrolidine substituents.

    4-Chlorophenylboronic Acid: Similar structure but without the pyrrolidine ring.

    3-(Pyrrolidin-1-yl)phenylboronic Acid: Similar structure but without the chlorine atom.

Uniqueness:

    Functional Groups:

    Versatility: The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

(4-chloro-3-pyrrolidin-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXPBXMZJWYKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)N2CCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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